molecular formula C11H13NO4 B1627094 4-Butoxy-3-nitrobenzaldehyde CAS No. 351002-94-3

4-Butoxy-3-nitrobenzaldehyde

Cat. No.: B1627094
CAS No.: 351002-94-3
M. Wt: 223.22 g/mol
InChI Key: XWQYYXDQELBGLI-UHFFFAOYSA-N
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Description

4-Butoxy-3-nitrobenzaldehyde: is an aromatic aldehyde with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a butoxy group at the fourth position and a nitro group at the third position on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Butoxy-3-nitrobenzaldehyde can be synthesized through the reaction of 4-hydroxy-3-nitrobenzaldehyde with 1-bromobutane in the presence of a base . The reaction typically involves the following steps:

  • Dissolve 4-hydroxy-3-nitrobenzaldehyde in a suitable solvent such as dimethylformamide.
  • Add a base such as potassium carbonate to the solution.
  • Introduce 1-bromobutane to the reaction mixture.
  • Heat the mixture under reflux conditions for several hours.
  • After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions:

4-Butoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, various alkyl halides.

Major Products:

    Reduction: 4-Butoxy-3-aminobenzaldehyde.

    Oxidation: 4-Butoxy-3-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3-nitrobenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. These interactions can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzaldehyde
  • 3-Hydroxy-4-nitrobenzaldehyde
  • 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
  • 2,6-Dinitrobenzaldehyde
  • 3-Methoxy-2-nitrobenzaldehyde
  • 2-Hydroxy-3-nitrobenzaldehyde
  • 4-Hydroxy-3-nitrobenzaldehyde
  • 2-Nitrobenzaldehyde

Comparison:

4-Butoxy-3-nitrobenzaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 4-bromo-3-nitrobenzaldehyde has a bromine atom instead of a butoxy group, leading to different reactivity and applications. Similarly, 3-hydroxy-4-nitrobenzaldehyde has a hydroxyl group, which affects its solubility and reactivity in chemical reactions .

Properties

IUPAC Name

4-butoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-9(8-13)7-10(11)12(14)15/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQYYXDQELBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584125
Record name 4-Butoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-94-3
Record name 4-Butoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351002-94-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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